6-Chloro-4-nitro-pyridine-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 186.55 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 4-position, along with an aldehyde functional group at the 3-position. This compound is characterized by its pale yellow crystalline appearance and is soluble in polar solvents, making it suitable for various chemical applications .
Several synthesis methods have been proposed for 6-chloro-4-nitro-pyridine-3-carbaldehyde:
6-Chloro-4-nitro-pyridine-3-carbaldehyde has potential applications in:
Interaction studies involving 6-chloro-4-nitro-pyridine-3-carbaldehyde primarily focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures may interact with enzymes or receptors due to their electrophilic nature. Understanding these interactions is crucial for assessing potential therapeutic effects and toxicity .
Several compounds share structural similarities with 6-chloro-4-nitro-pyridine-3-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloronicotinaldehyde | Lacks nitro group; contains only one nitrogen | |
| 2-Chloro-4-methyl-3-nitropyridine | Different substitution pattern on pyridine | |
| 6-Chloro-4-methoxypyridine-3-carbaldehyde | Contains methoxy instead of nitro group | |
| 2-Chloro-5-methyl-3-nitropyridine | Similar nitro group but different position |
The unique combination of a chloro, nitro, and aldehyde functional groups in 6-chloro-4-nitro-pyridine-3-carbaldehyde distinguishes it from these similar compounds, offering diverse reactivity and potential applications in synthetic chemistry and pharmacology .